molecular formula C26H27F3N2O6 B12400018 Tezacaftor-d4

Tezacaftor-d4

Cat. No.: B12400018
M. Wt: 524.5 g/mol
InChI Key: MJUVRTYWUMPBTR-YKSUQDSQSA-N
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Description

Tezacaftor-d4 is a deuterated form of Tezacaftor, a medication used to treat cystic fibrosis. It belongs to the class of cystic fibrosis transmembrane conductance regulator potentiators. This compound is specifically labeled with deuterium, which is a stable isotope of hydrogen, making it useful in various scientific research applications, particularly in pharmacokinetic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tezacaftor-d4 involves the incorporation of deuterium into the molecular structure of Tezacaftor. One of the key steps in the synthesis is the cyclopropanation reaction, which introduces the cyclopropane ring into the molecule. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as the laboratory-scale synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity .

Chemical Reactions Analysis

Types of Reactions

Tezacaftor-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can replace specific functional groups in the molecule with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

Tezacaftor-d4 is widely used in scientific research, particularly in the following areas:

Mechanism of Action

Tezacaftor-d4 acts as a corrector of the cystic fibrosis transmembrane conductance regulator protein. It helps in the proper folding and trafficking of the protein to the cell surface, thereby improving its function. The compound targets the defective cystic fibrosis transmembrane conductance regulator protein and facilitates its proper functioning, which is crucial for chloride ion transport across cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tezacaftor-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic studies. This labeling distinguishes it from other similar compounds and makes it a valuable tool in scientific research .

Properties

Molecular Formula

C26H27F3N2O6

Molecular Weight

524.5 g/mol

IUPAC Name

2,2,3,3-tetradeuterio-1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-[1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)indol-5-yl]cyclopropane-1-carboxamide

InChI

InChI=1S/C26H27F3N2O6/c1-24(2,13-33)22-8-14-7-18(17(27)10-19(14)31(22)11-16(34)12-32)30-23(35)25(5-6-25)15-3-4-20-21(9-15)37-26(28,29)36-20/h3-4,7-10,16,32-34H,5-6,11-13H2,1-2H3,(H,30,35)/t16-/m1/s1/i5D2,6D2

InChI Key

MJUVRTYWUMPBTR-YKSUQDSQSA-N

Isomeric SMILES

[2H]C1(C(C1(C2=CC3=C(C=C2)OC(O3)(F)F)C(=O)NC4=C(C=C5C(=C4)C=C(N5C[C@H](CO)O)C(C)(C)CO)F)([2H])[2H])[2H]

Canonical SMILES

CC(C)(CO)C1=CC2=CC(=C(C=C2N1CC(CO)O)F)NC(=O)C3(CC3)C4=CC5=C(C=C4)OC(O5)(F)F

Origin of Product

United States

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